4-Bromobenzofuran-2-carbonitrile

Medicinal Chemistry Synthetic Methodology Quality Control

In drug discovery SAR campaigns, substituting the 4-bromo regioisomer with a 5- or 7-bromo analog introduces uncontrolled electronic and steric variables that compromise cross-coupling reproducibility. 4-Bromobenzofuran-2-carbonitrile (CAS 1430229-79-0) provides the exact positional isomer required for consistent palladium-catalyzed transformations at the sterically constrained 4-position, directly adjacent to the ring junction. • ≥98% purity reduces failed reactions and complex purifications in automated parallel synthesis • Dual-reactive nitrile and bromine handles enable orthogonal downstream elaboration • Consistent lot-to-lot quality ensures reproducible SAR data across multi-month lead optimization programs

Molecular Formula C9H4BrNO
Molecular Weight 222.04 g/mol
CAS No. 1430229-79-0
Cat. No. B11882703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzofuran-2-carbonitrile
CAS1430229-79-0
Molecular FormulaC9H4BrNO
Molecular Weight222.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(O2)C#N)C(=C1)Br
InChIInChI=1S/C9H4BrNO/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4H
InChIKeyFIWXJTMSTJUNHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromobenzofuran-2-carbonitrile: Heterocyclic Building Block Overview


4-Bromobenzofuran-2-carbonitrile is a heterocyclic small molecule (C9H4BrNO, MW 222.04 g/mol) classified as a halogenated benzofuran-2-carbonitrile derivative . It features a bromine atom at the 4-position of the benzofuran ring and a nitrile group at the 2-position, which serves as a dual-reactive handle for downstream synthetic elaboration via cross-coupling and nitrile transformations . This compound is primarily offered as a 'versatile small molecule scaffold' by chemical suppliers for research and development purposes .

1 Dual reactive handles: C4–Br for cross-coupling, C2–CN for nitrile transformations
2 Regioisomeric specificity: 4‑bromo substitution provides distinct steric and electronic profile
3 Suited for SAR campaigns, heterocycle elaboration, and Pd‑catalyzed transformations

Why Regioisomeric Purity Matters for This Scaffold


The position of the bromine substitution on the benzofuran ring is a critical determinant of electronic character and steric accessibility in cross-coupling reactions, which is not interchangeable among regioisomers [1]. While the 5-bromo and 7-bromo analogs present distinct electron density distributions due to resonance effects from the furan oxygen, the 4-bromo substitution uniquely sits adjacent to the ring junction, offering a sterically constrained environment that influences reaction kinetics and regioselectivity in subsequent palladium-catalyzed transformations [1]. This positional specificity directly impacts the success of structure-activity relationship (SAR) studies in drug discovery programs, making generic substitution a significant risk to project reproducibility [1].

Attribute
4‑Bromo isomer
5‑Bromo / 7‑Bromo analogs
Steric environment
High congestion (ortho to fused junction)
Low to moderate congestion; distinct reactivity profile
Electronic distribution
Unique resonance pattern due to proximity to ring junction
Para/ortho to furan oxygen alters electron density
Cross‑coupling selectivity
Site‑selective oxidative addition possible
May lead to different regioselectivity and kinetics

Regioisomeric purity strongly influences reaction outcomes; substitution with other isomers may shift selectivity and compromise SAR reproducibility.

Quantitative Differentiation Against Common Analogs


Regioisomeric Purity as Procurement Criterion

The primary differentiator for selection is regioisomeric purity. Reputable suppliers provide 4-bromobenzofuran-2-carbonitrile with a purity specification of ≥98% (NLT 98%), confirmed by HPLC, NMR, and LC-MS . In contrast, the 5-bromo regioisomer (CAS 35351-45-2) is often reported at ≥95% purity from similar vendors, indicating potential challenges in separating brominated positional isomers . For procurement, a higher guaranteed purity for the 4-bromo isomer can reduce the burden of in-house purification for sensitive catalytic applications.

Purity specification
Supplier specification
≥98% (4‑bromo) vs ≥95% (5‑bromo)
Higher minimum purity may reduce in‑house purification needs
Data from commercial suppliers; verify lot‑specific COA
Medicinal Chemistry Synthetic Methodology Quality Control

Steric Profile in Palladium-Catalyzed Cross-Coupling

In silico analysis suggests a differentiated steric profile for the 4-bromo substitution. While experimental A-values for these specific scaffolds are not published, the 4-position bromine is embedded in a more sterically congested environment compared to the 5- or 7- positions, as it is ortho to the fused ring junction [1]. This is predicted to slow oxidative addition in Pd(0)-catalyzed reactions, requiring tailored ligand/catalyst systems. This property can be advantageous for achieving higher chemoselectivity in polyhalogenated substrates where the 4-position is targeted for late-stage functionalization [1].

Steric profile
Class‑level inference
4‑Br: ortho to fused ring junction (high congestion) vs 5‑Br (low), 7‑Br (moderate)
Qualitative geometry suggests distinct steric control for cross‑coupling
No quantitative A‑value data; computational inference only
Cross-Coupling Suzuki Reaction Steric Effects

Intermediate Utility in Antiviral Agent Synthesis

Patents for substituted benzofuran compounds as antiviral agents, specifically for Hepatitis C virus (HCV) treatment, frequently claim a generic Markush structure encompassing 4-halo-substituted benzofuran-2-carbonitriles as key intermediates . A patent analysis reveals that the 4-bromo derivative is structurally poised for further C-C bond formation at the 4-position to install aryl/heteroaryl groups, a transformation critical to achieving the desired antiviral pharmacophore. The use of the 4-bromo intermediate avoids potential electronic biases present in the 5-bromo analog, which is para to the ring oxygen and can deactivate the ring towards electrophilic attack .

Patent intermediate
Supporting evidence
Implied as preferred 4‑halo intermediate in HCV antiviral patents (US‑9364482‑B2)
Reported synthetic route context supports lead‑optimization workflows
Patent reference only; independent validation recommended
Antiviral Research HCV Patent Intermediate

Optimal Procurement Scenarios


Lead Optimization for 4-Position Derivatization

When executing a structure-activity relationship (SAR) campaign based on a benzofuran-2-carbonitrile core for targets like HCV NS5B polymerase , procuring the 4-bromo isomer is essential. As supported by patent literature, the 4-position is a critical vector for installing hydrophobic or heteroaromatic groups via Suzuki coupling, enabling exploration of a key binding pocket .

Methodology Development for Sterically Demanding Couplings

For academic or industrial groups developing new catalytic systems (e.g., bulky N-heterocyclic carbene ligands), the sterically hindered 4-bromo position serves as an ideal test substrate to benchmark catalyst efficiency against less hindered 5- or 7-bromo analogs. This allows for the validation of a method's tolerance to steric bulk [1].

High-Throughput Library Synthesis Requiring High Purity

For combinatorial chemistry labs generating libraries of benzofuran-derived compounds, the available high purity (≥98%) of 4-bromobenzofuran-2-carbonitrile reduces the incidence of failed reactions and complex purifications associated with lower-purity regioisomeric mixtures. This ensures higher success rates in automated parallel synthesis workflows.

Application
Selection Property
Validation Focus
4‑Position derivatization SAR
Regioisomeric purity and C4 site‑specific reactivity
Suzuki coupling efficiency and binding‑pocket exploration
Sterically demanding coupling methodology
Steric hindrance at C4 as benchmark substrate
Catalyst efficiency and steric‑tolerance validation
High‑throughput library synthesis
High minimum purity specification
Reaction success rate and purification‑burden reduction
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